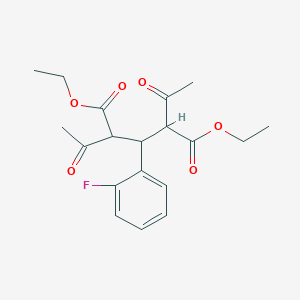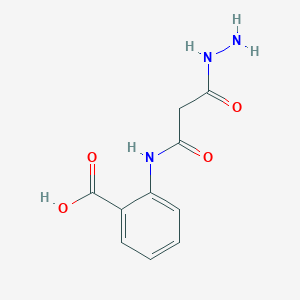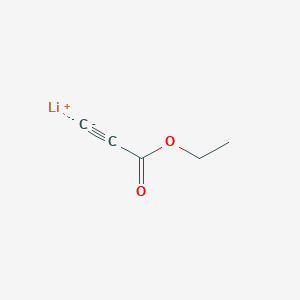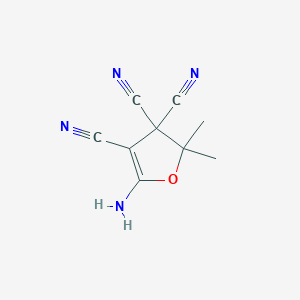
Diethyl 2,4-diacetyl-3-(2-fluorophenyl)pentanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2,4-diacetyl-3-(2-fluorophenyl)pentanedioate is an organic compound with the molecular formula C19H23FO6. It is characterized by the presence of two acetyl groups and a fluorophenyl group attached to a pentanedioate backbone. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2,4-diacetyl-3-(2-fluorophenyl)pentanedioate typically involves the esterification of 2,4-diacetyl-3-(2-fluorophenyl)pentanedioic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but utilizes larger reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2,4-diacetyl-3-(2-fluorophenyl)pentanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetyl groups to alcohols.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Formation of diethyl 2,4-diacetyl-3-(2-fluorophenyl)pentanedioic acid.
Reduction: Formation of diethyl 2,4-dihydroxy-3-(2-fluorophenyl)pentanedioate.
Substitution: Formation of substituted derivatives of the fluorophenyl group.
Wissenschaftliche Forschungsanwendungen
Diethyl 2,4-diacetyl-3-(2-fluorophenyl)pentanedioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of diethyl 2,4-diacetyl-3-(2-fluorophenyl)pentanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group plays a crucial role in binding to these targets, while the acetyl groups may participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl 2,4-diacetyl-3-(4-chlorophenyl)pentanedioate: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
Diethyl 2,4-diacetyl-3-(2,3-dimethoxyphenyl)pentanedioate: Contains a dimethoxyphenyl group instead of a fluorophenyl group.
Uniqueness
Diethyl 2,4-diacetyl-3-(2-fluorophenyl)pentanedioate is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications .
Eigenschaften
| 76350-75-9 | |
Molekularformel |
C19H23FO6 |
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
diethyl 2,4-diacetyl-3-(2-fluorophenyl)pentanedioate |
InChI |
InChI=1S/C19H23FO6/c1-5-25-18(23)15(11(3)21)17(13-9-7-8-10-14(13)20)16(12(4)22)19(24)26-6-2/h7-10,15-17H,5-6H2,1-4H3 |
InChI-Schlüssel |
ZOQVWVDSNLCASY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C(C1=CC=CC=C1F)C(C(=O)C)C(=O)OCC)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethanone, 2-hydroxy-2-[4-(methylthio)phenyl]-1-(4-pyridinyl)-](/img/structure/B14453659.png)






